molecular formula C6H13NO4 B1663644 1-Deoxynojirimycin CAS No. 19130-96-2

1-Deoxynojirimycin

Cat. No.: B1663644
CAS No.: 19130-96-2
M. Wt: 163.17 g/mol
InChI Key: LXBIFEVIBLOUGU-JGWLITMVSA-N
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Mechanism of Action

Target of Action

Deoxynojirimycin (DNJ) primarily targets α-glucosidase , an enzyme that plays a crucial role in carbohydrate hydrolysis in the human body . DNJ is a potent inhibitor of this enzyme .

Mode of Action

DNJ, an α-glucosidase inhibitor, can penetrate cells rapidly to potently inhibit α-glucosidase in a competitive manner . It interferes with virus assembly by inhibiting the activity of α-glucosidase, causing the precursor of the glycoprotein on the envelope to misfold during N-glycosylation and rendering it unable to transport the virus out of the endoplasmic reticulum .

Biochemical Pathways

The biosynthetic pathway of DNJ is related to the glycolysis pathway, starting from fructose-6-phosphate . It involves amination, dephosphorylation, oxidation, cyclization, dehydration, and reduction reaction steps, yielding DNJ . DNJ can interfere with the normal function of α-glucosidase, thereby affecting the carbohydrate hydrolysis pathway .

Pharmacokinetics

The absorption rate of DNJ decreases when DNJ and Carboxymethylcellulose Sodium (CMCNa) are concomitantly ingested in rats through the oral route . This change in the pharmacokinetics of DNJ leads to an improved antihyperglycemic effect .

Result of Action

DNJ possesses antihyperglycemic, anti-obesity, and antiviral features . By inhibiting α-glucosidase, DNJ can efficaciously regulate hyperglycemia, which is regarded as an effective strategy to treat type 2 diabetes . It also interferes with virus assembly, making it a potential antiviral agent .

Action Environment

DNJ naturally exists in plants, insects, and the culture broth of some microbes as a secondary metabolite product . The content of DNJ in these sources can be relatively low, which can restrict its large-scale industrial production . With the development of micro-biotechnology, the production of dnj during microbial fermentation has potential for industrial applications .

Biochemical Analysis

Biochemical Properties

Deoxynojirimycin plays a crucial role in biochemical reactions by inhibiting the activity of α-glucosidase . This inhibition delays the breakdown of carbohydrates into glucose, thereby reducing postprandial blood glucose levels. Deoxynojirimycin interacts with various enzymes, proteins, and biomolecules, including α-glucosidase and glucosylceramidase . The nature of these interactions involves competitive inhibition, where Deoxynojirimycin binds to the active site of the enzyme, preventing substrate access and subsequent catalysis .

Cellular Effects

Deoxynojirimycin exerts significant effects on various cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, Deoxynojirimycin promotes cardiac function and rescues mitochondrial cristae in mitochondrial hypertrophic cardiomyopathy by targeting optic atrophy protein 1 (OPA1) to promote its oligomerization . Additionally, Deoxynojirimycin attenuates cellular oxidative stress and mitigates oxidative DNA damage and cell senescence in human umbilical vein endothelial cells .

Molecular Mechanism

At the molecular level, Deoxynojirimycin exerts its effects through competitive inhibition of α-glucosidase . This inhibition involves binding to the enzyme’s catalytic site, altering its conformation and preventing substrate binding . Deoxynojirimycin also interacts with other biomolecules, such as glucosylceramidase, affecting glycosylation pathways and cellular metabolism . These interactions lead to changes in gene expression and enzyme activity, contributing to its therapeutic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Deoxynojirimycin have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function . Studies have shown that Deoxynojirimycin maintains its inhibitory activity over extended periods, although its efficacy may decrease due to degradation . Long-term exposure to Deoxynojirimycin has been associated with sustained reductions in blood glucose levels and improved metabolic profiles in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of Deoxynojirimycin vary with different dosages in animal models. At lower doses, Deoxynojirimycin effectively reduces blood glucose levels and improves insulin sensitivity . Higher doses may lead to adverse effects, including gastrointestinal disturbances and potential toxicity . Threshold effects have been observed, where the therapeutic benefits plateau at certain dosages, and further increases do not enhance efficacy .

Metabolic Pathways

Deoxynojirimycin is involved in several metabolic pathways, primarily through its inhibition of α-glucosidase . This inhibition affects carbohydrate metabolism by reducing glucose absorption in the small intestine . Deoxynojirimycin also interacts with enzymes such as glucosylceramidase, influencing glycosylation pathways and metabolic flux . These interactions contribute to its anti-diabetic and anti-obesity effects .

Transport and Distribution

Within cells and tissues, Deoxynojirimycin is transported and distributed through various mechanisms . It interacts with transporters and binding proteins that facilitate its uptake and localization . Deoxynojirimycin’s distribution is influenced by its chemical properties, including its hydrophilicity and molecular size . These factors affect its accumulation in specific tissues and its overall bioavailability .

Subcellular Localization

Deoxynojirimycin’s subcellular localization plays a crucial role in its activity and function . The compound is primarily localized in the endoplasmic reticulum and Golgi apparatus, where it inhibits glycosylation enzymes . Targeting signals and post-translational modifications direct Deoxynojirimycin to these specific compartments, enhancing its inhibitory effects on glycosylation pathways . This localization is essential for its therapeutic efficacy and cellular impact .

Chemical Reactions Analysis

1-Deoxynojirimycin undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. Major products formed from these reactions are derivatives of this compound with enhanced biological activities .

Properties

IUPAC Name

(2R,3R,4R,5S)-2-(hydroxymethyl)piperidine-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO4/c8-2-3-5(10)6(11)4(9)1-7-3/h3-11H,1-2H2/t3-,4+,5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXBIFEVIBLOUGU-JGWLITMVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(N1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]([C@@H]([C@H](N1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70172647
Record name Duvoglustat
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19130-96-2
Record name Deoxynojirimycin
Source CAS Common Chemistry
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Record name Duvoglustat [USAN:INN]
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Record name Duvoglustat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03206
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Record name (2R,3R,4R,5S)-2-(hydroxymethyl)piperidine-3,4,5-triol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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